N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
CAS No.: 1202805-24-0
Cat. No.: VC0177280
Molecular Formula: C13H22BN3O3
Molecular Weight: 279.147
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1202805-24-0 |
---|---|
Molecular Formula | C13H22BN3O3 |
Molecular Weight | 279.147 |
IUPAC Name | N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-8-16-11(17-9-10)15-6-7-18-5/h8-9H,6-7H2,1-5H3,(H,15,16,17) |
Standard InChI Key | UTVRNERUNTXJIZ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCOC |
Introduction
Chemical Structure and Properties
Molecular Features
The pyrimidine backbone provides the compound with aromatic character and directs substitution reactions due to the presence of the electronegative nitrogen atoms. The boronic acid pinacol ester moiety serves as a masked form of boronic acid, offering enhanced stability while maintaining synthetic utility. Meanwhile, the N-(2-methoxyethyl)amino group introduces additional functionality that can participate in hydrogen bonding interactions and contribute to the compound's solubility profile.
Physical Properties
The complete physical property profile of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine includes several noteworthy characteristics that influence its handling and applications in synthesis:
Property | Value |
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Molecular Formula | C13H22BN3O3 |
Molecular Weight | 279.147 g/mol |
CAS Number | 1202805-24-0 |
Physical Appearance | Typically a crystalline solid |
Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran) |
Melting Point | Not explicitly reported in available literature |
The compound's solubility profile is largely influenced by the balance between its polar functional groups (methoxyethyl amino moiety and dioxaborolane) and the hydrophobic tetramethyl substituents on the dioxaborolane ring. This balance typically results in good solubility in moderately polar organic solvents, facilitating its use in various reaction conditions commonly employed in organic synthesis.
Chemical Reactivity
The chemical reactivity of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is primarily governed by the boronic acid ester functionality, which serves as a key reactive site for various transformations. This functional group enables the compound to participate in numerous synthetic pathways, particularly those involving the formation of new carbon-carbon bonds.
The boronic acid ester group readily undergoes transmetalation reactions in the presence of transition metal catalysts, particularly palladium complexes. This reactivity is fundamental to its application in cross-coupling reactions, where the boron atom is exchanged with other functional groups. The dioxaborolane moiety offers a balance between stability during storage and reactivity under appropriate conditions, making it a preferred form for many synthetic applications.
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The pyrimidine ring may participate in electrophilic aromatic substitution reactions, albeit with regioselectivity governed by the electronic effects of existing substituents
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The secondary amine nitrogen of the methoxyethyl group can serve as a nucleophile in certain contexts
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The methoxy terminus provides a potential handle for further functionalization if desired
Under aqueous conditions, the boronic ester may undergo slow hydrolysis to form the corresponding boronic acid, which maintains similar reactivity in coupling reactions but exhibits different physical properties such as solubility.
Applications in Organic Synthesis
Cross-Coupling Reactions
N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine finds its primary application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This powerful synthetic methodology enables the formation of carbon-carbon bonds between the pyrimidine scaffold and various aryl or heteroaryl halides. The reaction typically proceeds under palladium catalysis with appropriate base and solvent conditions.
The utility of this compound in Suzuki coupling can be summarized in the following table:
Coupling Partner | Typical Conditions | Expected Product |
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Aryl bromides/iodides | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3, dioxane/water | 5-Aryl-N-(2-methoxyethyl)pyrimidin-2-amine derivatives |
Heteroaryl halides | Pd2(dba)3, SPhos, K3PO4, THF/water | 5-Heteroaryl-N-(2-methoxyethyl)pyrimidin-2-amine derivatives |
Vinyl halides | Pd(OAc)2, PCy3, Cs2CO3, DMF | 5-Vinyl-N-(2-methoxyethyl)pyrimidin-2-amine derivatives |
These coupling reactions typically require inert conditions to prevent oxidation or hydrolysis of the boronic ester functionality, which would diminish reactivity. The specific reaction conditions may be optimized based on the coupling partner and desired transformation.
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